molecular formula C10H8F3NO B12438704 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12438704
M. Wt: 215.17 g/mol
InChI Key: UHMJEWCPJNUYBI-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound that features a trifluoromethyl group attached to a dihydroquinolinone structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the introduction of the trifluoromethyl group into a quinolinone precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be catalyzed by photoredox catalysts under visible light irradiation, using reagents such as trifluoromethyl iodide (CF3I) and a suitable photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and improved yields. The use of robust catalysts and optimized reaction parameters ensures the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of a trifluoromethyl group with a dihydroquinolinone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h2-3,5H,1,4H2,(H,14,15)

InChI Key

UHMJEWCPJNUYBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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